N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
The compound N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide features a 1,3,4-oxadiazole core substituted at position 5 with a 3-(methylsulfanyl)phenyl group and at position 2 with a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety. This structure combines aromatic and partially saturated bicyclic systems, which may enhance binding affinity in biological targets due to increased conformational flexibility and lipophilicity. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, structural analogs suggest its molecular formula is likely C21H21N3O2S, with a molecular weight of approximately 379.5 g/mol (inferred from analogs in and ).
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGBWAPKXKKIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Tetrahydronaphthalenones
Starting from 5,6,7,8-tetrahydronaphthalen-2-one (1 ), reductive amination with ammonium acetate or primary amines in the presence of sodium cyanoborohydride yields the corresponding amine (2 ). Subsequent acylation with chloroacetyl chloride or activated carboxylic acids produces the carboxamide (3 ).
Reaction Scheme 1
$$
\text{5,6,7,8-Tetrahydronaphthalen-2-one} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc}} \text{Amine Intermediate} \xrightarrow[\text{Base}]{\text{RCOCl}} \text{Carboxamide Derivative}
$$
Bromination and Functionalization
Bromination at the 5-position of tetrahydronaphthalene derivatives using N-bromosuccinimide (NBS) under radical conditions generates 4 , which undergoes Suzuki-Miyaura coupling with boronic acids to introduce aryl groups. For the target compound, this step is unnecessary as the core remains unsubstituted.
Synthesis of Fragment B: 5-(3-(Methylsulfanyl)phenyl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Cyclization
3-(Methylsulfanyl)benzoic acid (5 ) is converted to its hydrazide (6 ) via reaction with hydrazine hydrate. Cyclization with carbon disulfide or trichloroacetyl isocyanate forms the 1,3,4-oxadiazole ring (7 ).
Reaction Scheme 2
$$
\text{3-(Methylsulfanyl)benzoic acid} \xrightarrow{\text{NH}2\text{NH}2} \text{Hydrazide} \xrightarrow[\text{CS}2]{\text{POCl}3} \text{1,3,4-Oxadiazole Derivative}
$$
Three-Component Reactions
A scalable method involves reacting 3-(methylsulfanyl)benzoic acid with (N-isocyanimino)triphenylphosphorane and trichloroacetyl isocyanate in acetonitrile. This one-pot procedure yields 7 in 85–92% efficiency.
Final Coupling: Amide Bond Formation
Carbodiimide-Mediated Coupling
Fragment A (tetrahydronaphthalene-2-carboxylic acid, 8 ) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Reaction with Fragment B (7 ) in dichloromethane affords the target compound in 70–78% yield.
Reaction Scheme 3
$$
\text{Acid (Fragment A)} + \text{Amine (Fragment B)} \xrightarrow[\text{HOBt}]{\text{EDCI}} \text{Target Compound}
$$
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 15 minutes accelerates the coupling reaction, improving yields to 82–88% while reducing side product formation.
Purification and Characterization
Chromatographic Methods
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Data
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.48 (s, 3H, SCH₃), 1.72–2.10 (m, 4H, tetrahydronaphthalene CH₂), 7.25–7.89 (m, 7H, aromatic).
- MS (ESI+) : m/z 407.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide Coupling | 70–78 | 12 h | Mild conditions, scalability | Requires anhydrous solvents |
| Microwave-Assisted | 82–88 | 15 min | Rapid, high yield | Specialized equipment needed |
| Three-Component Reaction | 85–92 | 3 h | One-pot synthesis, atom economy | Limited to specific substrates |
Challenges and Optimization Strategies
Oxadiazole Ring Instability
The 1,3,4-oxadiazole moiety is prone to hydrolysis under acidic conditions. Storage at neutral pH and avoidance of protic solvents during purification are critical.
Regioselectivity in Cyclization
Competing 1,2,4-oxadiazole formation is mitigated by using excess POCl₃ and maintaining temperatures below 0°C during hydrazide cyclization.
Chemical Reactions Analysis
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent due to the biological activity of oxadiazole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology: It is studied for its potential interactions with biological macromolecules, which could lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The oxadiazole ring can interact with enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 923095-24-3)
- Structural Differences : The 3-(methylsulfanyl)phenyl group in the target compound is replaced with a 3,4-dimethylphenyl substituent.
- Molecular Formula : C21H21N3O2 (vs. C21H21N3O2S for the target).
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol
- Structural Differences : Replaces the tetrahydronaphthalene-carboxamide with an indole-methyl group and a thiol (-SH) at position 5 of the oxadiazole.
- Key Implications :
N-(5-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 894042-65-0)
- Structural Differences : Substitutes the oxadiazole ring with a thiadiazole and introduces a dioxolane-ethylsulfanyl chain.
- Molecular Formula : C19H22N4O5S2 (higher molecular weight: 450.5 g/mol).
- Key Implications: The thiadiazole core (vs. The dioxolane group may improve solubility but reduce metabolic stability compared to the tetrahydronaphthalene system.
Research Findings and Hypothetical Activity
- Oxadiazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities. The methylsulfanyl group in the target compound may enhance lipophilicity, facilitating membrane penetration.
- Thiadiazole analogs () often exhibit higher metabolic lability due to sulfur’s susceptibility to oxidation, whereas oxadiazoles are generally more stable.
Comparative Data Table
Biological Activity
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a detailed overview of the biological activity of this compound based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- Oxadiazole Ring : Known for its role in various biological activities.
- Tetrahydronaphthalene Moiety : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. Compounds with oxadiazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Activity Spectrum : Compounds containing the oxadiazole structure have been reported to inhibit biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus .
- Mechanism of Action : The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been explored extensively:
- Cell Line Studies : In vitro studies demonstrated that certain oxadiazole compounds induce apoptosis in cancer cell lines through the activation of caspases .
- Synergistic Effects : Combinations of oxadiazole derivatives with other chemotherapeutic agents have shown enhanced efficacy against resistant cancer types .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:
- Substituent Effects : The presence of methylsulfanyl groups has been linked to enhanced lipophilicity and improved cellular uptake.
- Oxadiazole Positioning : Variations in the positioning of the oxadiazole ring relative to other functional groups can significantly alter the compound's activity profile.
Q & A
Basic: What are the critical steps in synthesizing N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide?
Answer:
The synthesis involves a multi-step route:
Oxadiazole ring formation : Cyclization of 3-(methylsulfanyl)phenyl-substituted hydrazine derivatives with carbon disulfide (CS₂) under basic conditions (e.g., KOH) to form the 1,3,4-oxadiazole core .
Coupling reaction : The oxadiazole intermediate is coupled with 5,6,7,8-tetrahydronaphthalene-2-carboxamide using carbodiimide-based coupling agents (e.g., DCC or EDC) .
Purification : Recrystallization or column chromatography to isolate the final product. Key solvents include ethanol or DMF, with reaction temperatures typically maintained at 80–120°C .
Advanced: How can reaction yields be optimized during oxadiazole ring formation?
Answer:
Optimization strategies include:
- Solvent polarity : Higher-polarity solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Temperature control : Stepwise heating (e.g., 80°C for cyclization, 100°C for coupling) to balance reactivity and decomposition .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust parameters dynamically .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., oxadiazole C=N at ~160 ppm, tetrahydronaphthalene CH₂ groups at 2.5–3.0 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, oxadiazole ring vibrations at ~1250 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS to detect [M+H]⁺ ion) .
Advanced: How to address contradictions in reported biological activity data?
Answer:
- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., MCF-7 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin) .
- Purity validation : Perform HPLC (≥95% purity) to rule out impurities skewing activity .
- Structural analogs : Benchmark against structurally similar compounds (e.g., thiadiazole or sulfonyl derivatives) to identify substituent-specific effects .
Advanced: What computational approaches predict biological targets for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like topoisomerase II or kinases (oxadiazole rings often interact with ATP-binding pockets) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from the oxadiazole ring) using Schrödinger Suite .
- QSAR studies : Correlate substituent effects (e.g., methylsulfanyl vs. sulfonyl) with activity trends from literature .
Basic: What biological activities are associated with oxadiazole-carboxamide hybrids?
Answer:
- Antimicrobial : Disruption of bacterial cell membranes via lipophilic interactions .
- Anticancer : Inhibition of tubulin polymerization or topoisomerase II, validated via flow cytometry and comet assays .
- Anti-inflammatory : COX-2 suppression, measured by ELISA .
Advanced: How does the methylsulfanyl group influence physicochemical properties?
Answer:
- Lipophilicity : Increases logP (measured via HPLC logD), enhancing blood-brain barrier permeability .
- Metabolic stability : Susceptible to oxidative metabolism (sulfoxide/sulfone formation); assess via liver microsome assays .
- Electron effects : The -SMe group donates electrons, stabilizing the oxadiazole ring in electrophilic environments .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
- Bioisosteric replacement : Substitute methylsulfanyl with sulfone (-SO₂-) to reduce CYP450-mediated oxidation .
- Prodrug design : Introduce ester moieties at the carboxamide group for hydrolytic activation in target tissues .
- Formulation : Use liposomal encapsulation to prolong half-life and reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
